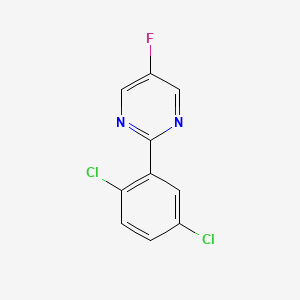
2-(2,5-Dichlorophenyl)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorophenyl)-5-fluoropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a dichlorophenyl group and a fluorine atom attached to the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-5-fluoropyrimidine typically involves the reaction of 2,5-dichlorophenylamine with a fluorinated pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dichlorophenyl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
2-(2,5-Dichlorophenyl)-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichlorophenyl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorophenyl isothiocyanate: Another derivative of 2,5-dichlorophenyl with different functional groups.
1-(2,5-Dichlorophenyl)biguanide hydrochloride: A compound with a biguanide group attached to the 2,5-dichlorophenyl ring.
Uniqueness
2-(2,5-Dichlorophenyl)-5-fluoropyrimidine is unique due to the presence of both dichlorophenyl and fluoropyrimidine groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H5Cl2FN2 |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-6-1-2-9(12)8(3-6)10-14-4-7(13)5-15-10/h1-5H |
Clé InChI |
WTAMUFHMXBOAFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=NC=C(C=N2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















